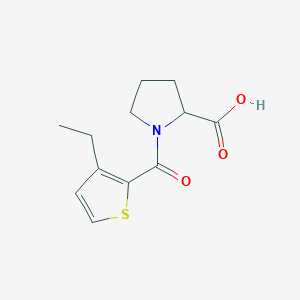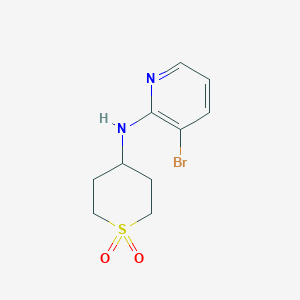
4-(5-Bromopyridin-2-yl)-3-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridin-2-yl)-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine and morpholine ring in its structure. This compound has been primarily used in medicinal chemistry research, where it has shown promising results as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine is not fully understood. However, it is believed to act through various pathways, including inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Bromopyridin-2-yl)-3-methylmorpholine has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(5-Bromopyridin-2-yl)-3-methylmorpholine in lab experiments is its unique structure, which allows for the development of novel drug candidates. However, the synthesis of this compound is complex, which can limit its use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine in scientific research. One potential direction is the development of more efficient synthesis methods, which can increase the availability of this compound for research purposes. In addition, further studies are needed to fully understand the mechanism of action of this compound, which can help optimize its use in drug development. Finally, more research is needed to explore the potential use of this compound in other areas of scientific research, such as imaging applications.
Synthesemethoden
The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-bromopyridine-2-carbaldehyde with 3-methylmorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique structure of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine has made it an attractive compound for scientific research. It has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
4-(5-bromopyridin-2-yl)-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-7-14-5-4-13(8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCOBMCOTUHJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)-3-methylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)
![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)